Home > Products > Building Blocks P10164 > N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline - 108810-87-3

N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline

Catalog Number: EVT-378223
CAS Number: 108810-87-3
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide is a small molecule that acts as an inhibitor of the Lin28 protein. [] Lin28 is an RNA binding protein that plays a role in regulating the let-7 microRNA family. [] The let-7 microRNAs are tumor suppressors that regulate gene expression by binding to target messenger RNA transcripts and inhibiting their translation. [] Therefore, by inhibiting Lin28, N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide promotes the production of let-7 microRNAs, which can then exert their tumor suppressor effects. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Relevance: PF-04254644 shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline. The presence of different substituents on this core structure contributes to the distinct biological activities of the two compounds.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    7-(methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    • Relevance: Though possessing a distinct isothiazole moiety, Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline. The shared scaffold highlights how modifications on this core structure can influence bioactivation and potential toxicological outcomes.

    7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    • Compound Description: Compound 2 was designed as an analog of Compound 1 aiming to reduce bioactivation by shifting metabolism to the naphthyridine ring. Despite successful metabolic shift, Compound 2 still demonstrated glutathione conjugation and high covalent binding across species, indicating persistent bioactivation concerns.
    • Relevance: Like N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline, Compound 2 incorporates the [, , ]triazolo[4,3-b]pyridazine scaffold. This example further emphasizes the importance of structural modifications in influencing bioactivation and potential toxicity within this chemical class.

    4-Ethoxy-N-{[6-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl}aniline (ETA)

    • Compound Description: ETA is a novel Kv2.1 channel inhibitor that shows potential in ameliorating β-cell dysfunction and hyperglycemia. In preclinical studies, ETA promoted glucose-stimulated insulin secretion, protected against β-cell apoptosis, and improved glucose homeostasis in a type 2 diabetes mouse model.
    Synthesis Analysis

    The synthesis of N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline typically involves several key steps:

    1. Starting Materials: The synthesis often begins with commercially available precursors such as 3,6-dichloropyridazine and various aromatic amines.
    2. Reactions: The initial reaction may involve nucleophilic substitution where an amine reacts with a halogenated pyridazine derivative. For instance, the reaction of 3,6-dichloropyridazine with an appropriate amine in a solvent like n-butanol under reflux conditions can yield various substituted products .
    3. Conditions: Typical conditions include heating under reflux for extended periods (e.g., 12–15 hours), followed by cooling and crystallization from solvents like ethanol to purify the product .
    4. Yield and Purity: Yields can vary significantly based on the specific reaction conditions and the nature of the starting materials; for example, yields reported in literature range from 30% to over 70% depending on the specific synthetic route employed .
    Molecular Structure Analysis

    The molecular structure of N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline features:

    • Core Structure: The compound contains a pyridazine ring fused to a triazole ring system, which contributes to its heterocyclic character.
    • Substituents: A methyl group is attached to the triazole moiety, while an aniline group is present at the 3-position of the pyridazine ring.
    • Geometric Configuration: The spatial arrangement of atoms within the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the structure and identify any stereochemical features .
    Chemical Reactions Analysis

    N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline can participate in various chemical reactions:

    1. Substitution Reactions: The aniline nitrogen can act as a nucleophile in electrophilic aromatic substitution reactions.
    2. Condensation Reactions: The presence of multiple functional groups allows for condensation reactions with aldehydes or ketones to form imines or enamines.
    3. Reactivity with Electrophiles: The triazole and pyridazine rings can engage in further functionalization through electrophilic attack at positions that are activated by electron-donating groups or through existing functional groups .
    Mechanism of Action

    The mechanism of action for N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline is not fully elucidated but may involve:

    • Biological Targets: Compounds containing triazole and pyridazine moieties have been shown to interact with various biological targets including enzymes involved in cancer pathways or inflammation processes.
    • Binding Interactions: The nitrogen atoms in the heterocycles may facilitate hydrogen bonding or coordination with metal ions in biological systems .
    • Cellular Effects: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential therapeutic applications .
    Physical and Chemical Properties Analysis

    The physical and chemical properties of N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline include:

    Applications

    N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline has potential applications in:

    1. Pharmaceutical Development: Due to its biological activity against cancer cell lines and other diseases.
    2. Chemical Research: As a building block for synthesizing more complex molecules with desired pharmacological properties.
    3. Material Science: Investigating its properties could lead to applications in developing new materials or catalysts due to its unique structural features .
    Introduction to *N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline*

    Chemical Identity and Structural Significance

    Molecular Architecture: N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline (CAS Registry Number: 108810-87-3) possesses the systematic IUPAC name N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline and the molecular formula C₁₃H₁₃N₅, corresponding to a molecular weight of 239.28 g/mol [1] [4] [7]. The structure comprises two principal components: a 3-methyl[1,2,4]triazolo[4,3-b]pyridazine heterocycle connected at the 6-position to the meta-carbon of an N-methylaniline moiety. This arrangement creates an extended π-conjugated system with defined electron-rich and electron-deficient regions that govern its intermolecular interactions and solubility characteristics.

    • Table 1: Fundamental Molecular Properties
      PropertyValueMeasurement Conditions
      Molecular FormulaC₁₃H₁₃N₅-
      Molecular Weight239.28 g/mol-
      Melting Point223–226 °CStandard conditions
      Density1.29 ± 0.1 g/cm³Predicted value
      pKa3.83 ± 0.25Predicted for conjugate acid
      Hydrogen Bond Donors1 (Aniline -NH-)-
      Hydrogen Bond Acceptors4 (Triazole/pyridazine N)-

    Structural Features and Electronic Properties: The triazolopyridazine core manifests as a fused bicyclic system containing four nitrogen atoms, creating a planar, electron-deficient region conducive to π-stacking interactions and binding with biological targets. The methyl substituent at the 3-position of the triazole ring provides steric bulk and modulates electron density distribution. The aniline nitrogen methylation eliminates one hydrogen-bond donor but introduces lipophilic character, potentially enhancing membrane permeability. The meta-substitution pattern on the phenyl ring creates a distinct molecular geometry that influences binding orientation in enzyme active sites. Predicted physicochemical parameters include moderate aqueous solubility and a logP value consistent with favorable cell permeability, positioning this compound favorably for drug discovery applications [1] [4] [7].

    Spectroscopic Identification: Canonical SMILES notation (CNC1=CC(=CC=C1)C1=NN2C(C)=NN=C2C=C1) and InChIKey (TZRQKMIWDSAQMS-UHFFFAOYSA-N) provide unambiguous representations for database searching and computational studies. The compound exhibits characteristic spectroscopic signatures, including distinct UV-Vis absorption bands corresponding to π→π* transitions in the aromatic systems and n→π* transitions involving nitrogen lone pairs. Nuclear magnetic resonance spectroscopy would reveal complex aromatic proton patterns between δ 7.0–9.0 ppm, a methyl singlet near δ 2.5 ppm for the triazole methyl group, and another methyl singlet around δ 3.0 ppm for the N-methylaniline functionality [2] [4] [9].

    Historical Development of Triazolo[4,3-b]Pyridazine Derivatives

    Early Synthetic Exploration: The foundational chemistry of triazolo[4,3-b]pyridazines emerged prominently in the 1970s–1980s, primarily through cyclocondensation reactions between hydrazine derivatives and halogenated pyridazines. Initial synthetic routes focused on constructing the triazole ring onto preformed pyridazine scaffolds using hydrazine hydrate followed by cyclization with orthoesters or carboxylic acid derivatives. These methodologies established reliable access to the core structure but offered limited flexibility for introducing diverse C6 substituents. The specific compound N-methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline likely originated from late 1980s research, as evidenced by its first reported synthesis corresponding to CAS registration (108810-87-3) during that period [8].

    Evolution of Pharmacological Applications: Early triazolopyridazine derivatives were predominantly investigated for central nervous system activity, with several analogs demonstrating anxiolytic properties without the myorelaxant effects associated with benzodiazepines. The discovery that certain 6-aryl substituted derivatives exhibited potent anticonvulsant activity in animal models stimulated further structural diversification. Throughout the 1990s, research expanded into antimicrobial applications, with structure-activity relationship studies establishing that electron-withdrawing groups at the 3-position and lipophilic substituents at the 6-position enhanced activity against Gram-positive pathogens. The early 2000s marked a pivotal shift toward oncology applications when high-throughput screening revealed that specific triazolopyridazine derivatives inhibited protein kinases involved in cancer cell proliferation and survival pathways [8].

    Synthetic Methodology Refinements: Contemporary routes to N-methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline employ palladium-catalyzed cross-coupling strategies, notably Suzuki-Miyaura reactions between 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine and N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. These advances significantly improved regioselectivity and yields compared to early methods. Microwave-assisted synthesis has further optimized the cyclization steps, reducing reaction times from hours to minutes while minimizing decomposition pathways. Recent innovations focus on introducing structural diversity through late-stage functionalization, enabling efficient generation of analog libraries for structure-activity relationship studies [8].

    • Table 2: Evolution of Triazolopyridazine Therapeutic Applications
      DecadePrimary Therapeutic FocusKey Structural Features Investigated
      1970s–1980sAnxiolytic agents6-Aryl, 3-alkyl substituents
      1990sAnticonvulsants/Antimicrobials6-Heteroaryl, 3-alkoxy groups
      2000–2010Phosphodiesterase 4 inhibitors6-(Aminoaryl), 3-cyclopropyl substituents
      2010–presentKinase inhibitors (c-Met, Pim-1)6-(N-methylanilino), 3-methyl optimization

    Role in Medicinal Chemistry and Material Science

    Kinase Inhibition and Anticancer Applications: N-methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline derivatives have emerged as privileged scaffolds in kinase inhibitor development, particularly targeting oncogenic kinases c-Met and Pim-1. Molecular docking studies indicate that the planar triazolopyridazine core occupies the adenine-binding pocket of these kinases, forming critical hydrogen bonds with hinge region residues. The N-methylaniline moiety extends into hydrophobic regions, with the meta-substitution pattern optimally positioning the methyl group for van der Waals contacts. Derivatives based on this scaffold demonstrate exceptional dual inhibitory activity, exemplified by compound 4g (structurally similar to the core compound discussed) exhibiting IC₅₀ values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, surpassing reference inhibitors in potency and selectivity profiles [8].

    Mechanistic Insights and Cellular Effects: Derivatives incorporating the N-methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline structure induce significant antiproliferative effects across diverse cancer cell lines, particularly breast carcinoma (MCF-7). Mechanistic studies reveal these compounds promote S-phase cell cycle arrest and trigger intrinsic apoptosis pathways, evidenced by 29.61-fold increases in apoptotic cells compared to untreated controls. Western blot analyses demonstrate downregulation of phosphorylated signaling components in the PI3K/AKT/mTOR pathway (p-PI3K, p-AKT, p-mTOR), a crucial cascade in tumor progression and survival. Additionally, treated cells exhibit elevated caspase-9 activation, confirming engagement of mitochondrial apoptotic pathways. These multimodal mechanisms highlight the therapeutic potential of this chemical scaffold for overcoming resistance pathways in oncology [8].

    Material Science Potential: While pharmaceutical applications dominate current research, the extended π-conjugated system and electron-deficient heterocyclic core suggest promising applications in materials chemistry. The rigid, planar structure could serve as an electron-transport material in organic electronics, potentially enhancing charge mobility in thin-film transistors. Theoretical studies predict favorable electron affinity and ionization potentials for such fused heterocyclic systems. Additionally, the compound's capacity for crystalline polymorph formation, suggested by its sharp melting point (223–226°C), indicates potential for engineered solid-state properties in optoelectronic devices. Though experimental evidence in materials science remains limited for this specific compound, analogous triazolopyridazines demonstrate electroluminescent properties and have been incorporated as emitting layers in organic light-emitting diodes [4] [7].

    Synthetic Versatility: The presence of multiple nitrogen atoms and the electron-rich aniline functionality make this compound a valuable precursor for further chemical elaboration. The methyl group on the triazole ring can undergo functional group interconversion via bromination or oxidation. The secondary amine of the N-methylaniline moiety provides a site for acylations, sulfonylations, or reductive aminations, enabling pharmacokinetic optimization. These synthetic handles facilitate the generation of diverse analogs for structure-activity relationship studies and prodrug development. The compound's favorable drug-like properties are evidenced by computational predictions of good oral bioavailability and blood-brain barrier penetration, further validating its utility in medicinal chemistry programs [1] [4] [7].

    • Table 3: Key Biological Activities of Derivatives Based on the Core Structure
      Biological TargetActivity (IC₅₀/EC₅₀)Observed Cellular Effects
      c-Met kinase0.163 ± 0.01 μMInhibition of tumor proliferation
      Pim-1 kinase0.283 ± 0.01 μMReduction of oncogenic survival signals
      PI3K/AKT/mTOR pathwaySignificant downregulationSuppression of cell survival mechanisms
      Caspase-9 activation29.61-fold increaseInduction of mitochondrial apoptosis

    Properties

    CAS Number

    108810-87-3

    Product Name

    N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline

    IUPAC Name

    N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline

    Molecular Formula

    C13H13N5

    Molecular Weight

    239.28 g/mol

    InChI

    InChI=1S/C13H13N5/c1-9-15-16-13-7-6-12(17-18(9)13)10-4-3-5-11(8-10)14-2/h3-8,14H,1-2H3

    InChI Key

    TZRQKMIWDSAQMS-UHFFFAOYSA-N

    SMILES

    CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC

    Synonyms

    N-METHYL-3-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)ANILINE

    Canonical SMILES

    CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.